molecular formula C8H11F3N2O2 B063530 1-Ethyl-3-methylimidazolium trifluoroacetate CAS No. 174899-65-1

1-Ethyl-3-methylimidazolium trifluoroacetate

Cat. No.: B063530
CAS No.: 174899-65-1
M. Wt: 224.18 g/mol
InChI Key: JOKVYNJKBRLDAT-UHFFFAOYSA-M
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Description

1-Ethyl-3-methylimidazolium trifluoroacetate is a useful research compound. Its molecular formula is C8H11F3N2O2 and its molecular weight is 224.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Catalysis and Chemical Synthesis : It has been used as a reaction medium in rhodium-catalyzed coupling reactions, significantly increasing yields and reducing side products (Dhanalakshmi & Vaultier, 2003). Additionally, it acts as a robust organocatalyst for cyanosilylation of carbonyl compounds, offering high turnover frequency values and tolerating various carbonyl compounds (Ullah et al., 2017).

  • Solar Energy : In dye-sensitized solar cells, it has been used to enhance the efficiency of photoelectric conversion, demonstrating its potential in renewable energy applications (Shi et al., 2009).

  • Electrochemical Applications : It serves as an electrolyte for the electrooxidative polymerization of pyrrole, increasing polymerization rate and electroconductivity, which is significant in the field of conducting polymers (Sekiguchi et al., 2002). Moreover, it has been used as an effective carbon dioxide capture material and electrochemical matrix for the reduction of carbon dioxide into formate (Watkins & Bocarsly, 2014).

  • Ionic Liquids and Coordination Polymers : It has been used in the synthesis and crystallization of coordination polymers, forming anionic frameworks with interesting properties (Liao et al., 2006).

Mechanism of Action

Target of Action

1-Ethyl-3-methylimidazolium trifluoroacetate, also known as EMIMTFA, is an organic compound that primarily targets aliphatic hydrocarbons and aromatic hydrocarbons . It is commonly used as a solvent for the separation of these hydrocarbons .

Mode of Action

EMIMTFA interacts with its targets through Van der Waals forces and metal interactions . These interactions allow it to effectively separate aliphatic hydrocarbons from aromatic hydrocarbons .

Pharmacokinetics

As a non-volatile ionic liquid , it is likely to have a low rate of evaporation, which could impact its bioavailability and distribution.

Result of Action

The primary result of EMIMTFA’s action is the separation of aliphatic hydrocarbons from aromatic hydrocarbons . This is achieved through its interactions with these compounds, allowing for their effective separation in various industrial applications.

Action Environment

The action of EMIMTFA can be influenced by environmental factors such as temperature and pressure. For instance, it is known to exist as a liquid at room temperature . Additionally, its conformational equilibrium can be affected under high-pressure environments . Therefore, the efficacy and stability of EMIMTFA can vary depending on the environmental conditions.

Safety and Hazards

Contaminated clothing should be removed and washed before being reused. If respiratory problems occur, provide artificial respiration/oxygen . In case of skin contact, wash off immediately with soap and plenty of water .

Future Directions

Amyloid fibrils have been recently tested as novel biomaterials due to their specific properties such as high stability, strength, elasticity, or resistance against degradation . Most recently, Zhao et al. adopted 1-ethyl-3-methylimidazolium trifluoroacetate (EMIMTFA) ionic liquid into MAPbI3 to achieve multi-level passivation through formed stable 1D EMIMPbI3 perovskites distributed at the upper and buried interfaces, and bulk phase 1D/3D perovskite .

Properties

IUPAC Name

1-ethyl-3-methylimidazol-3-ium;2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N2.C2HF3O2/c1-3-8-5-4-7(2)6-8;3-2(4,5)1(6)7/h4-6H,3H2,1-2H3;(H,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKVYNJKBRLDAT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C[N+](=C1)C.C(=O)(C(F)(F)F)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431192
Record name 1-ETHYL-3-METHYLIMIDAZOLIUM TRIFLUOROACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174899-65-1
Record name 1-ETHYL-3-METHYLIMIDAZOLIUM TRIFLUOROACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethyl-3-methylimidazolium Trifluoroacetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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